4-(2,4-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine
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Overview
Description
4-(2,4-Dimethoxyphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine is a synthetic organic compound characterized by the presence of a thiazole ring, a dimethoxyphenyl group, and a prop-2-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a halogenated dimethoxybenzene derivative.
Alkylation: The final step involves the alkylation of the thiazole derivative with an allyl halide to introduce the prop-2-en-1-yl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, reaction efficiency, and waste management.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the thiazole ring or the allyl group, potentially yielding saturated derivatives.
Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is typical for reducing double bonds.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated thiazole derivatives.
Substitution: Halogenated or nitrated dimethoxyphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(2,4-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential biological activity. The presence of the thiazole ring, a common pharmacophore, suggests possible applications in drug discovery, particularly as an antimicrobial or anticancer agent.
Medicine
Medicinally, derivatives of this compound could be explored for therapeutic applications. The structural features of the compound allow for interactions with various biological targets, potentially leading to the development of new drugs.
Industry
In industry, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring could engage in hydrogen bonding or π-π interactions with biological targets, while the dimethoxyphenyl group could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dimethoxyphenyl)-1,3-thiazol-2-amine: Lacks the prop-2-en-1-yl group, potentially altering its reactivity and biological activity.
4-(2,4-Dimethoxyphenyl)-N-methyl-1,3-thiazol-2-amine: Contains a methyl group instead of the prop-2-en-1-yl group, which may affect its chemical properties and applications.
4-(2,4-Dimethoxyphenyl)-N-ethyl-1,3-thiazol-2-amine: Similar structure with an ethyl group, offering a comparison in terms of steric and electronic effects.
Uniqueness
The presence of the prop-2-en-1-yl group in 4-(2,4-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine distinguishes it from other similar compounds, potentially enhancing its reactivity and providing unique opportunities for further functionalization. This structural feature may also influence its biological activity, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C14H16N2O2S |
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Molecular Weight |
276.36 g/mol |
IUPAC Name |
4-(2,4-dimethoxyphenyl)-N-prop-2-enyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H16N2O2S/c1-4-7-15-14-16-12(9-19-14)11-6-5-10(17-2)8-13(11)18-3/h4-6,8-9H,1,7H2,2-3H3,(H,15,16) |
InChI Key |
QHWWLIXAJPGTIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NCC=C)OC |
Origin of Product |
United States |
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